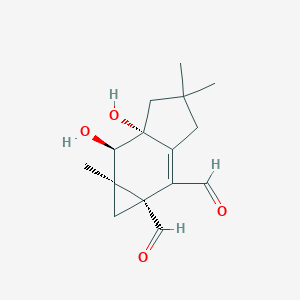

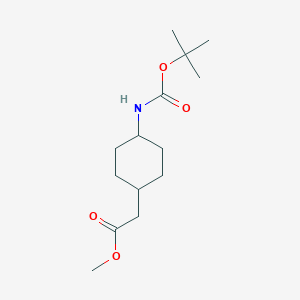

4-N-BOC-cyclohexyacetic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclohexene derivatives, such as 4-N-BOC-cyclohexyacetic acid methyl ester, often involves strategic chemical reactions that include ring-closing metathesis and Grignard reactions. A notable method involves the diastereoselective synthesis using readily available L-serine, highlighting an innovative approach to constructing the cyclohexene skeleton with functionalized side chains (Xin Cong & Z. Yao, 2006).

Molecular Structure Analysis

The molecular architecture of compounds similar to 4-N-BOC-cyclohexyacetic acid methyl ester, such as MIDA-protected boronate esters, showcases unique structural features. These compounds are characterized by their stability and the presence of a B-N dative bond, with vibrational spectroscopy studies providing insights into their molecular vibrations (Dana N. Reinemann et al., 2011).

Chemical Reactions and Properties

Chemical properties of related compounds emphasize the role of ester and amino groups in mediating synthetic transformations. For example, the N-Boc group serves as a protective group, facilitating the synthesis of various natural and unnatural amino acid esters through critical deprotection methods that maintain the integrity of sensitive functionalities (A. Karmakar et al., 2018).

Physical Properties Analysis

While specific physical properties of 4-N-BOC-cyclohexyacetic acid methyl ester are not directly reported, related research on boronate esters and cyclohexene derivatives provides a foundation for understanding solubility, stability, and reactivity. These properties are crucial for their handling and application in various chemical reactions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like 4-N-BOC-cyclohexyacetic acid methyl ester are influenced by their functional groups and molecular structure. Research on related compounds highlights the importance of the Boc group for N-protection/deprotection and the influence of ester functionalities on the compound's reactivity and application in synthesis (T. Maki et al., 2005).

科学的研究の応用

Synthesis of Protected Non-proteinogenic Amino Acids

One notable application of derivatives similar to 4-N-BOC-cyclohexyacetic acid methyl ester is in the synthesis of protected non-proteinogenic amino acids. For instance, a synthetic strategy was developed for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) where the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) was paired with acid-labile tert-butyloxycarbonyl (Boc) moieties. This approach is significant as it utilizes reductive amination and oxidation processes while preserving the chirality of the carbon atom of the starting material through all synthetic steps (Temperini et al., 2020).

Scaffold Preparation for Combinatorial Chemistry

Derivatives of 4-N-BOC-cyclohexyacetic acid methyl ester have also been used in the preparation of scaffolds for combinatorial chemistry. Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was prepared using a derivative that was orthogonally protected (Boc at N-4 and methyl ester at 6-CO2H). This scaffold was diversified through various chemical reactions, indicating its utility in the development of complex molecular structures (Penning & Christoffers, 2012).

Direct Amidation of Unprotected Amino Acids

In another application, the direct amidation of α-amino acids was achieved using B(OCH2CF3)3, a commercially available borate ester, indicating a method for protecting-group free direct amidation. This method is significant for its potential in the synthesis of medicinally relevant compounds, showcasing the versatility of Boc-protected amino acid derivatives in medicinal chemistry (Lanigan et al., 2016).

Boc Protection of Amines

Furthermore, Boc-protected derivatives have been used for the N-Boc protection of amines. This process is highlighted by its efficiency and chemoselectivity, especially in the conversion of optically pure amino alcohols and amino acid esters into their corresponding optically pure N-Boc derivatives. This method offers a combination of homogeneous and heterogeneous catalysis advantages, including high product yields and selectivity (Sunitha et al., 2008).

Safety And Hazards

I couldn’t find specific safety and hazard information for 4-N-BOC-cyclohexyacetic acid methyl ester. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

将来の方向性

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 4-N-BOC-cyclohexyacetic acid methyl ester. As a research chemical, its use will likely depend on the specific needs and goals of the research it is involved in1.

特性

IUPAC Name |

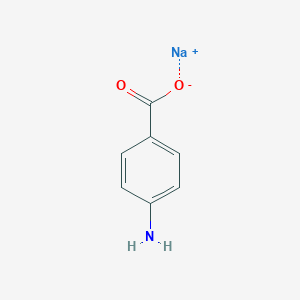

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFRNBCZWTZJHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649883 |

Source

|

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-BOC-cyclohexyacetic acid methyl ester | |

CAS RN |

215789-45-0 |

Source

|

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)

![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)